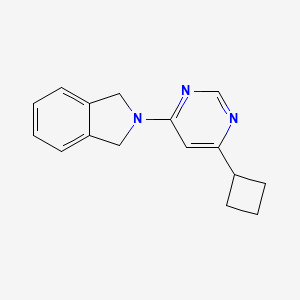
2-(6-cyclobutylpyrimidin-4-yl)-2,3-dihydro-1H-isoindole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-cyclobutylpyrimidin-4-yl)-2,3-dihydro-1H-isoindole is a complex organic compound that features a pyrimidine ring fused with an isoindole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-cyclobutylpyrimidin-4-yl)-2,3-dihydro-1H-isoindole typically involves multi-step organic reactions. The starting materials often include cyclobutyl derivatives and pyrimidine precursors. The key steps may involve:
Cyclization Reactions: Formation of the isoindole ring through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the cyclobutyl group onto the pyrimidine ring.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include:
Scaling Up Reactions: Using larger reactors and optimizing reaction conditions.
Automation: Employing automated systems for precise control of reaction parameters.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
2-(6-cyclobutylpyrimidin-4-yl)-2,3-dihydro-1H-isoindole can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of double bonds or other reducible groups.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Conditions may include the use of nucleophiles or electrophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce various functional groups onto the pyrimidine or isoindole rings.
Scientific Research Applications
2-(6-cyclobutylpyrimidin-4-yl)-2,3-dihydro-1H-isoindole has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.
Material Science: Possible applications in the development of novel materials with specific properties.
Mechanism of Action
The mechanism by which 2-(6-cyclobutylpyrimidin-4-yl)-2,3-dihydro-1H-isoindole exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction cascades or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
2-(pyridin-2-yl)pyrimidine derivatives: Known for their anti-fibrotic activities.
6-cyclopropyl-2-(methylsulfanyl)pyrimidin-4-yl derivatives: Used in various chemical applications.
Uniqueness
2-(6-cyclobutylpyrimidin-4-yl)-2,3-dihydro-1H-isoindole is unique due to its specific combination of a cyclobutyl group with a pyrimidine and isoindole structure. This unique structure may confer distinct chemical and biological properties, making it valuable for specialized applications.
Properties
Molecular Formula |
C16H17N3 |
|---|---|
Molecular Weight |
251.33 g/mol |
IUPAC Name |
2-(6-cyclobutylpyrimidin-4-yl)-1,3-dihydroisoindole |
InChI |
InChI=1S/C16H17N3/c1-2-5-14-10-19(9-13(14)4-1)16-8-15(17-11-18-16)12-6-3-7-12/h1-2,4-5,8,11-12H,3,6-7,9-10H2 |
InChI Key |
IEZPFSCZAFMTEC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2=CC(=NC=N2)N3CC4=CC=CC=C4C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[2-(Methylsulfanyl)pyrimidin-4-yl]-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B12238018.png)
![4-{[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]methyl}-1lambda6-thiane-1,1-dione](/img/structure/B12238029.png)
![N-[1-(4-methanesulfonylphenyl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B12238037.png)
![2-[4-(2-Tert-butyl-5-ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine-4-carbonitrile](/img/structure/B12238039.png)
![1-[5-(6-Cyclopropylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one](/img/structure/B12238041.png)
![3-(4-{2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-1-(propan-2-yl)pyrrolidin-2-one](/img/structure/B12238042.png)
![1-(2-furyl)-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl}methanamine](/img/structure/B12238043.png)
![4-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B12238044.png)
![N-methyl-2-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B12238055.png)
![3-({4-[6-(difluoromethyl)-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}methyl)-2-methyl-4,5,6,7-tetrahydro-2H-indazole](/img/structure/B12238061.png)
![benzyl{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}amine](/img/structure/B12238069.png)
![1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B12238082.png)

![2-({1-[(4-Bromo-2-fluorophenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine](/img/structure/B12238090.png)
